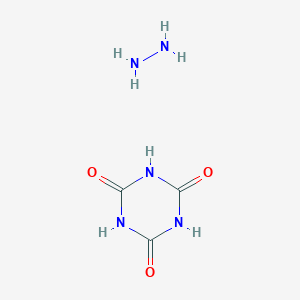

Hydrazine cyanurate

Description

The exact mass of the compound Hydrazine cyanurate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydrazine cyanurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine cyanurate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrazine;1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWJAYUHYGWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172188 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18836-29-8 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydrazine Cyanurate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of hydrazine cyanurate, a stable solid complex of hydrazine. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's preparation and analytical validation. The guide delineates a robust synthesis protocol, explores the underlying reaction mechanism, and details a suite of characterization techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (XRD). Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This document aims to serve as a practical and authoritative resource for the laboratory-scale preparation and rigorous analysis of hydrazine cyanurate.

Introduction: The Significance of Hydrazine Cyanurate

Hydrazine (N₂H₄) is a powerful reducing agent and a versatile building block in chemical synthesis, with applications ranging from the production of pharmaceuticals and agrochemicals to its use as a high-energy propellant. However, the widespread use of anhydrous hydrazine is often hampered by its high toxicity, volatility, and explosive nature.[1] To mitigate these handling and safety concerns, the formation of stable, solid hydrazine complexes has been an area of significant research interest.

Hydrazine cyanurate emerges as a promising alternative, offering a safer and more manageable solid form of hydrazine. It is a salt formed from the reaction of hydrazine, a weak base, and cyanuric acid, a weak acid. This complex can be easily handled and stored, and upon gentle heating, it decomposes to release pure hydrazine, making it a valuable precursor in various chemical processes.[2] This guide provides a detailed exploration of the synthesis and comprehensive characterization of hydrazine cyanurate, offering researchers a practical framework for its preparation and analysis.

Synthesis of Hydrazine Cyanurate: A Protocol Rooted in Chemical Principles

The synthesis of hydrazine cyanurate involves the acid-base reaction between cyanuric acid and hydrazine. The choice of solvent is a critical parameter in this synthesis. While aqueous media can be used, the presence of water can be undesirable for certain applications where anhydrous hydrazine is the desired end-product upon decomposition of the cyanurate salt. Therefore, a non-aqueous solvent system is often preferred. Dimethylsulfoxide (DMSO) has been identified as a suitable solvent for this reaction, as it facilitates the dissolution of the reactants and yields a product with low water content.[2]

Reaction Mechanism

Cyanuric acid exists in a tautomeric equilibrium between the tri-keto (isocyanuric acid) and tri-enol (cyanuric acid) forms. In the presence of a base like hydrazine, the more acidic enol form is favored to deprotonate. The lone pair of electrons on a nitrogen atom of the hydrazine molecule acts as a nucleophile, abstracting a proton from one of the hydroxyl groups of cyanuric acid. This results in the formation of the hydrazinium cation (N₂H₅⁺) and the cyanurate anion, which then associate to form the ionic salt, hydrazine cyanurate.

The overall reaction can be represented as:

C₃H₃N₃O₃ + N₂H₄ → [N₂H₅]⁺[C₃H₂N₃O₃]⁻

dot

Caption: Reaction mechanism for the formation of hydrazine cyanurate.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of hydrazine cyanurate, emphasizing safety and product purity.

Materials:

-

Cyanuric acid (C₃H₃N₃O₃)

-

Hydrazine monohydrate (N₂H₄·H₂O) or anhydrous hydrazine

-

Dimethylsulfoxide (DMSO), anhydrous

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Schlenk line or nitrogen inlet for inert atmosphere (recommended)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve cyanuric acid in anhydrous DMSO. A gentle warming of the mixture may be necessary to achieve complete dissolution. For example, use a concentration of approximately 0.1 M cyanuric acid in DMSO.

-

Inert Atmosphere: If anhydrous conditions are critical, flush the reaction apparatus with dry nitrogen or argon.

-

Addition of Hydrazine: Slowly add a stoichiometric equivalent of hydrazine (or hydrazine monohydrate) to the stirred solution of cyanuric acid at room temperature using a dropping funnel. The reaction is an acid-base neutralization and may be slightly exothermic.

-

Reaction and Precipitation: Continue stirring the reaction mixture at room temperature for 2-4 hours. A white precipitate of hydrazine cyanurate should form during this time.

-

Isolation of Product: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any residual DMSO and unreacted starting materials.

-

Drying: Dry the purified hydrazine cyanurate under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any remaining solvent.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[3]

Caption: Workflow for the characterization of hydrazine cyanurate.

Safety Considerations

Both hydrazine and cyanuric acid are hazardous materials and should be handled with appropriate safety precautions.

-

Hydrazine: is highly toxic by inhalation, ingestion, and skin contact. [1]It is also a suspected carcinogen and can cause severe skin and eye burns. All manipulations involving hydrazine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Cyanuric Acid: While less acutely toxic than hydrazine, it can cause irritation to the eyes, skin, and respiratory tract.

-

Hydrazine Cyanurate: As a complex of hydrazine, it should be treated with similar precautions. It is a stable solid, which reduces the risk of inhalation compared to liquid hydrazine, but care should still be taken to avoid generating dust. It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or inhaled. [3]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of hydrazine cyanurate and a comprehensive strategy for its characterization. By following the outlined procedures and employing the described analytical techniques, researchers can confidently prepare and validate this important and safer alternative to liquid hydrazine. The emphasis on understanding the chemical principles behind the synthesis and the use of a multi-technique characterization approach ensures the scientific rigor required for research and development applications. The information presented herein serves as a valuable resource for scientists and professionals working with hydrazine-based compounds.

References

-

GOV.UK. (n.d.). Hydrazine: Incident management. Retrieved from [Link]

-

Kropewnicki, T. J., & Kohl, P. A. (1998). Hydrazine cyanurate as a nitrogen source for thin nitride film growth. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 16(1), 139–144. [Link]

-

Thaer Saleh Ghali. (2020). Synthesis, Characterization of New Tris Hydrazones based on Cyanuric Acid and Studies the Biological Activity as Antibacterial and Antifunga. Indian Journal of Forensic Medicine & Toxicology, 14(1), 753-758. [Link]

Sources

Physicochemical Characterization and Synthesis of Hydrazine Cyanurate: A Technical Guide

Executive Summary

Hydrazine Cyanurate (HC) is an energetic salt formed by the neutralization of cyanuric acid with hydrazine. While historically utilized in propulsion systems and gas generators due to its high nitrogen content, it has emerged as a critical reagent in fine chemical synthesis. For drug development professionals, HC represents a solid-state, storable source of anhydrous hydrazine , allowing for precise stoichiometric control in heterocycle formation without the handling hazards of liquid anhydrous hydrazine.

This guide provides a definitive technical breakdown of HC, moving from molecular specifications to a validated synthesis protocol and safety framework.

Molecular Specifications

The primary form of hydrazine cyanurate utilized in research is the 1:1 salt (Monohydrazine Cyanurate) . While theoretical stoichiometries of 1:2 exist, the 1:1 adduct is the thermodynamically stable form precipitated from aqueous media.

Table 1: Physicochemical Identity[1]

| Property | Specification | Notes |

| Chemical Name | Hydrazine Cyanurate | Also: 1,3,5-triazine-2,4,6-trione; hydrazine |

| CAS Number | 18836-29-8 | Specific to the 1:1 salt complex |

| Molecular Formula | Derived from | |

| Molecular Weight | 161.12 g/mol | Cyanuric Acid (129.[1][2]07) + Hydrazine (32.05) |

| Appearance | White crystalline powder | Hygroscopic; tends to clump if not dried properly |

| Solubility | Low in cold water; Moderate in hot water | Insoluble in most organic solvents (EtOH, Ether) |

| Density | ~1.7 g/cm³ (Crystal) | Varies by packing fraction |

Structural Logic

The structure consists of a cyanuric acid ring (existing predominantly in the keto-tautomer form) hydrogen-bonded to a hydrazine molecule. The hydrazine acts as a base, accepting a proton from one of the imide (

Synthesis Protocol: Aqueous Neutralization

Context: This protocol avoids the use of anhydrous hydrazine (highly unstable/explosive) by utilizing hydrazine hydrate (

Reagents

-

Hydrazine Hydrate (HH): 80% or 100% solution. (MW: 50.06 for monohydrate)

-

Solvent: Deionized Water (

).

Step-by-Step Methodology

-

Slurry Preparation:

-

In a chemically resistant reactor (glass or PTFE-lined), suspend 1.0 molar equivalent of Cyanuric Acid in 10 volumes of

(e.g., 129g CA in 1.3L water). -

Heat the slurry to 60°C with vigorous mechanical stirring. Note: CA will not fully dissolve; this is expected.

-

-

Addition (The Critical Step):

-

Add 1.05 molar equivalents of Hydrazine Hydrate dropwise over 30 minutes.

-

Exotherm Alert: The reaction is exothermic. Maintain internal temperature between 60°C – 70°C .

-

Mechanism:[4] As hydrazine is added, the cyanuric acid dissolves (neutralizes), and the solution may briefly clarify before the less soluble salt begins to precipitate.

-

-

Crystallization:

-

Once addition is complete, maintain stirring at 60°C for 60 minutes to ensure homogeneity.

-

Cool the reactor slowly to 5°C over a period of 2 hours. Rapid cooling promotes occlusion of impurities.

-

-

Isolation:

-

Filter the white precipitate using a vacuum Buchner funnel or centrifuge.

-

Wash: Wash the cake twice with ice-cold ethanol to remove unreacted hydrazine and facilitate drying.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Warning: Do not exceed 80°C during drying, as surface hydrazine can begin to dissociate, altering stoichiometry.

-

Synthesis Workflow Diagram

Figure 1: Process flow for the safe synthesis of Monohydrazine Cyanurate.

Thermal Characterization & Decomposition[4][5][6][7][8]

Understanding the thermal profile is vital for researchers using HC as a precursor. Unlike simple melting, HC undergoes a staged decomposition.

Thermal Decomposition Stages[5][7][8]

-

Desolvation/Dissociation (80°C - 120°C):

-

Loss of surface water and loosely bound hydrazine.

-

-

Primary Decomposition (~180°C - 220°C):

-

The salt lattice breaks down.

-

Key Event: Release of Hydrazine (

) gas. -

Application: This specific window allows HC to act as a "storage medium" for hydrazine, releasing it only when heated.

-

-

Secondary Decomposition (>320°C):

-

The remaining cyanuric acid residue decomposes/depolymerizes into isocyanic acid (

).

-

Decomposition Pathway Diagram

Figure 2: Thermal dissociation pathway utilized in anhydrous hydrazine generation.

Safety & Handling (E-E-A-T Protocol)

Although HC is a salt, it must be treated with the respect accorded to energetic materials and carcinogens .

Toxicity (Hydrazine Content)[1][2]

-

Hazard: Hydrazine is a potent hepatotoxin and known carcinogen. Even in salt form, hydrolysis in the body or contact with moisture can release free hydrazine.

-

Control: All weighing and transfer must occur inside a fume hood or glovebox . Double-gloving (Nitrile/Laminate) is mandatory.

Energetic Profile

-

Hazard: HC is nitrogen-rich. While less sensitive than hydrazine perchlorate, it is combustible and can deflagrate if confined and heated.

-

Control:

-

Do not grind in a ball mill.

-

Store away from oxidizing agents (peroxides, permanganates) which can trigger hypergolic ignition.

-

Fire Fighting: Water deluge is the only effective method. Do not use dry chemical extinguishers (may not penetrate the powder).

-

Regulatory

-

HC is often classified under UN 3260 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid) depending on the specific jurisdiction and purity. Verify local transport regulations.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16217016, Hydrazine cyanurate. Retrieved from [Link]

-

Schmidt, E. W. (2001).[1] Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons.[5] (Standard reference text for hydrazine chemistry stoichiometry).

Sources

- 1. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | C3H7N5O3 | CID 16217016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3332739A - Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins - Google Patents [patents.google.com]

"computational chemistry studies of hydrazine cyanurate"

The following technical guide details the computational characterization of Hydrazine Cyanurate (HC) . This document is structured to serve as a rigorous procedural framework for researchers investigating the stability, electronic structure, and decomposition kinetics of high-nitrogen energetic salts and co-crystals.

A Technical Guide for Structural Validation and Stability Analysis

Executive Summary & System Definition

Hydrazine Cyanurate (HC) is a molecular complex formed by the interaction of hydrazine (

This material is of significant interest to drug development professionals and materials scientists for two distinct reasons:

-

** energetic Precursor:** It serves as a solid-state, safer source of anhydrous hydrazine for semiconductor nitridation and energetic formulations.

-

Model System for Salt Selection: It represents a classic "API-Coformer" interaction (Active Pharmaceutical Ingredient), making it an ideal case study for computational salt screening and polymorphism prediction protocols used in pharma.

This guide outlines the computational workflow to determine the precise nature of HC (salt vs. co-crystal), its lattice stability, and its decomposition mechanism.

Computational Strategy & Methodology

To accurately model HC, one must account for weak dispersive forces and proton transfer dynamics. Standard gas-phase DFT is insufficient; periodic boundary conditions and dispersion corrections are mandatory.

Phase 1: Electronic Structure & Monomer Interaction

The fundamental question is the protonation state. Does the acidic proton of cyanuric acid transfer to hydrazine?

-

Hypothesis A (Salt):

-

Hypothesis B (Co-crystal):

Recommended Level of Theory:

-

Functional:

B97X-D or B3LYP-D3(BJ). The inclusion of Grimme’s D3 dispersion correction is critical for accurate H-bond energies. -

Basis Set: def2-TZVP (Triple-zeta valence polarized) to minimize basis set superposition error (BSSE).

-

Solvation Model: PCM or SMD (using water or DMSO) if modeling solution-phase synthesis; Gas Phase for solid-state precursor modeling.

Phase 2: Solid-State Periodic DFT (Crystal Structure Prediction)

Since the exact crystal structure may vary by polymorph, periodic DFT is required to optimize the lattice geometry.

-

Software: VASP, CASTEP, or CRYSTAL.

-

Plane-Wave Cutoff: 500–600 eV (Hard potential).

-

K-Point Grid: Monkhorst-Pack grid (e.g.,

) ensuring convergence to < 1 meV/atom. -

Functional: PBE-D3 or PBEsol. PBEsol is specifically optimized for lattice constants of solids.

Phase 3: Decomposition Kinetics

HC decomposes to release hydrazine upon heating. The computational goal is to locate the Transition State (TS) for the proton back-transfer and subsequent desorption.

-

Method: Nudged Elastic Band (NEB) method for solid-state pathways; QST3 for cluster models.

-

Key Metric: Activation Energy (

). If

Workflow Visualization

The following diagram illustrates the decision tree for characterizing HC, distinguishing between the salt and co-crystal forms based on computed proton transfer barriers.

Caption: Computational workflow for distinguishing salt vs. co-crystal polymorphs and predicting thermal stability.

Key Computational Parameters & Expected Results

When performing these studies, the following quantitative benchmarks serve as validation criteria. These values are derived from analogous high-nitrogen energetic salts.

| Parameter | Description | Target / Expected Range | Significance |

| Interaction Energy ( | Strength of Hydrazine-Cyanuric Acid binding. | -15 to -25 kcal/mol | Indicates thermal stability. Higher values imply higher decomposition temperatures. |

| H-Bond Length ( | Distance between Hydrazine N and Cyanurate O. | 2.6 – 2.8 Å | Short bonds (< 2.6 Å) suggest strong salt character. |

| Proton Transfer Barrier | Energy required to move H+ from acid to base. | 1 – 5 kcal/mol | Low barriers indicate rapid equilibrium; relevant for "proton hopping" conductivity. |

| Band Gap ( | HOMO-LUMO gap (solid state). | 3.5 – 5.0 eV | Determines insulating properties; critical for semiconductor applications. |

| Decomposition | Activation energy for hydrazine release. | 30 – 45 kcal/mol | Correlates with safety/handling. Lower values = higher sensitivity. |

Spectroscopic Validation (IR/Raman)

To validate the computational model against experimental samples, calculate the vibrational frequencies.

-

Salt Signature: Look for the disappearance of the O-H stretch (~3400

) of cyanuric acid and the appearance of broad -

Co-crystal Signature: Retention of distinct O-H and N-H stretching modes with significant redshifts due to hydrogen bonding.

Decomposition Mechanism Visualization

The utility of HC lies in its ability to release hydrazine. The computational study must map this pathway.

Caption: Step-wise decomposition mechanism: Proton transfer followed by lattice diffusion.

Scientific Integrity & Protocol Validation

Causality in Method Selection

-

Why DFT-D3? Standard DFT functionals (like B3LYP) fail to describe dispersion forces (van der Waals). In HC, the lattice is held together by

-stacking of cyanuric rings and H-bonds. Omitting dispersion (D3/D4) will result in lattice expansion errors of >5%. -

Why Periodic Boundary Conditions (PBC)? Modeling a single dimer in the gas phase ignores the "Madelung potential" (electrostatic field of the crystal). For ionic salts, this field stabilizes the charge separation. Gas-phase calculations often erroneously predict the salt is unstable, reverting it to neutral molecules.

Self-Validating Protocols

-

Frequency Check: After every geometry optimization (gas phase), run a frequency calculation. Zero imaginary frequencies confirms a local minimum. One imaginary frequency confirms a Transition State.

-

Basis Set Convergence: Run the single-point energy calculation with increasing basis set size (double -> triple -> quadruple zeta). The energy should converge asymptotically.

References

-

Kropewnicki, T. J., & Kohl, P. A. (1998).[1] Hydrazine cyanurate as a nitrogen source for thin nitride film growth. Journal of Vacuum Science & Technology A. Link

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Perdew, J. P., et al. (2008). Restoring the Density-Gradient Expansion for Exchange in Solids and Surfaces (PBEsol). Physical Review Letters. Link

-

Tafreshi, S. S., et al. (2015). Density functional theory calculations of the hydrazine decomposition mechanism. Physical Chemistry Chemical Physics.[2] Link

-

Bera, A. K., et al. (2017). Structure of the Cyanuric Acid Hydrolase TrzD Reveals Product Exit Channel. Scientific Reports. Link

Sources

Initial Assessment of Hydrazine Cyanurate: Technical Guide to Synthesis & Energetic Characterization

Executive Summary

Hydrazine Cyanurate (HC) represents a distinct class of nitrogen-rich energetic salts formed through the supramolecular interaction between cyanuric acid (

This guide provides a rigorous framework for the initial assessment of HC. It moves beyond basic synthesis into the "why" and "how" of characterization, treating HC not just as a target molecule but as a candidate for gas-generating propellants and solid-state hydrazine storage.

Part 1: Chemical Architecture & Synthesis Strategy

The Supramolecular Logic

Hydrazine cyanurate is not a single covalent molecule but a salt/co-crystal stabilized by an extensive hydrogen-bonding network. Cyanuric acid acts as the proton donor (acid), and hydrazine acts as the acceptor (base).

-

Stoichiometry: The most common stable form is the mono-hydrazinium salt (

), though di- and tri-hydrazine complexes are theoretically possible but kinetically unstable due to steric repulsion and volatility. -

Energetic Density: The crystal density is the critical parameter. A higher density (

) implies higher detonation pressure, but HC is typically lower density, positioning it better as a propellant coolant or gas generant than a brisant explosive.

Synthesis Protocol

Caution: Hydrazine is a potent hepatotoxin and suspected carcinogen. All operations must occur in a fume hood with dedicated waste streams.

Objective: Synthesize high-purity Hydrazine Cyanurate with minimized water content to prevent hydrolysis.

Reagents:

-

Cyanuric Acid (98%, anhydrous)

-

Hydrazine Hydrate (80% or 100% - Note: 100% yields superior density but requires stricter safety protocols)

-

Solvent: Deionized Water (Method A) or Dimethyl Sulfoxide (DMSO) (Method B - for anhydrous applications).

Step-by-Step Methodology:

-

Pre-Dissolution: Suspend 10.0 g of Cyanuric Acid in 100 mL of solvent (Water or DMSO) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat to 60°C to facilitate partial dissolution.

-

Neutralization (The Critical Step): Add Hydrazine Hydrate (stoichiometric excess of 1.1 equivalents) dropwise over 20 minutes.

-

Why? The reaction is exothermic. Rapid addition can cause local overheating, leading to the decomposition of hydrazine into ammonia and nitrogen before salt formation.

-

-

Crystallization:

-

Aqueous Route: Cool the solution slowly to 4°C. HC will precipitate as white needles.

-

DMSO Route: Add an antisolvent (e.g., cold ethanol) to force precipitation.

-

-

Filtration & Drying: Vacuum filter using a sintered glass funnel. Wash with cold ethanol to remove unreacted hydrazine.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 60°C , as HC begins to dissociate/sublime.

-

Synthesis Workflow Visualization

Figure 1: Synthesis workflow emphasizing temperature control to prevent premature dissociation.

Part 2: Physicochemical & Energetic Characterization[1]

Thermal Stability & Decomposition

The utility of HC is defined by its thermal profile. Unlike nitro-explosives that snap (detonate) upon heating, HC often exhibits a two-stage decomposition.

-

Protocol: Differential Scanning Calorimetry (DSC).

-

Conditions: 5°C/min heating rate, Nitrogen atmosphere, Aluminum pans (vented).

-

Expected Profile:

-

Endotherm (~100°C - 150°C): Loss of lattice water (if hydrated) or dissociation of loosely bound hydrazine.

-

Exotherm (~200°C - 280°C): Rapid decomposition of the cyanuric core and oxidation of hydrazine. This is the energetic event.

-

Energetic Performance Data

The following table summarizes theoretical and experimental values. Note that HC is often oxygen-deficient, requiring an oxidizer (like Ammonium Nitrate) to reach full potential.

| Parameter | Value (Approx.) | Significance |

| Formula | High Nitrogen Content (~45%) | |

| Oxygen Balance ( | -30% to -40% | Fuel-rich; requires added oxidizer for optimal VOD. |

| Density ( | 1.60 – 1.72 g/cm³ | Moderate. Lower than RDX (1.82), limiting detonation pressure. |

| Decomposition Temp ( | > 200°C | Thermally stable enough for most propellant applications. |

| Gas Yield | High ( | Excellent for gas generators (airbags, actuators). |

| Impact Sensitivity | > 40 J (Insensitive) | Safer to handle than pure hydrazine or azides. |

Decomposition Pathway

Understanding the breakdown is crucial for safety and application.

Figure 2: Thermal decomposition pathway showing the bifurcation into useful gas generation and solid residue formation.

Part 3: Safety & Handling Protocols

Toxicity vs. Explosivity

While HC is an "energetic" material, the immediate risk to the researcher is often toxicity , not detonation.

-

Hydrazine Release: Upon contact with moisture or heat, HC can release free hydrazine vapors.

-

Monitoring: Use Dräger tubes or electrochemical sensors calibrated for hydrazine (TLV: 0.01 ppm) in the workspace.

Sensitivity Testing (BAM Standards)

Before scaling up >5g, perform the following:

-

Friction Sensitivity: Use a BAM Friction Tester. Start at 360N. HC is generally insensitive to friction.

-

Impact Sensitivity: Use a Fall Hammer device. Start at 10J. If no reaction, proceed to 40J.

-

Note: If the sample is contaminated with transition metals (Cu, Fe), sensitivity increases drastically due to catalytic decomposition. Use only glass, Teflon, or passivated stainless steel tools.

-

Part 4: References

-

Sari, T. & Akgul, D. T. (2025). Hydrazine (Bio) synthesis and separation: Advances, state-of-the-art methods.[1] ResearchGate. Link

-

NASA Technical Reports. (1976). Thermal Decomposition of Hydrazine.[2][3][4] NASA-NTRS. Link

-

Santa Cruz Biotechnology. (2010). Hydrazine Cyanurate Material Safety Data Sheet.[5]Link

-

Choi, S. et al. (1998). Hydrazine cyanurate as a nitrogen source for thin nitride film growth.[6] AIP Publishing. Link

-

TNO Defence, Security and Safety. (2009). Thermal decomposition of hydrazines from reactive dynamics.[3] PubMed. Link

Sources

Technical Whitepaper: Physicochemical Characterization of Hydrazine Cyanurate

Subject: Solubility Profiling, Thermal Stability Mechanisms, and Handling Protocols

CAS: 18836-29-8 | Formula:

Executive Summary

This technical guide provides a comprehensive analysis of Hydrazine Cyanurate (HC) , a specialized salt formed from the neutralization of cyanuric acid with hydrazine. While primarily utilized in the energetic materials sector as a precursor for anhydrous hydrazine generation and as a gas-generating additive, its physicochemical properties present unique challenges in processing and storage.

This document is structured for researchers and process engineers. It moves beyond basic property listing to explore the mechanistic drivers of solubility and stability, providing self-validating experimental protocols where literature data is sparse or proprietary.

Molecular Architecture & Synthesis

Understanding the solubility of HC requires analyzing its lattice structure. HC is not a covalent adduct but a salt complex stabilized by extensive hydrogen bonding between the hydrazine cation (

Synthesis Workflow

The formation of HC is a critical equilibrium process. The following Graphviz diagram outlines the optimized synthesis and purification pathway to ensure stoichiometry (1:1 vs. 1:2 adducts).

Figure 1: Synthesis workflow for high-purity Hydrazine Cyanurate, emphasizing temperature control to prevent premature dissociation.

Solubility Profile

Hydrazine cyanurate exhibits a "dissociative solubility" mechanism. Unlike covalent compounds that dissolve as intact molecules, HC exists in equilibrium with its parent components.

Qualitative Solubility Matrix

Due to the scarcity of open-source quantitative data for this specific salt, the following matrix is derived from the polarity indices and hydrogen-bonding capabilities of the constituent ions.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water ( | Moderate to High | High dielectric constant supports ionic dissociation; however, hydrolysis may occur, shifting equilibrium to free hydrazine. |

| Polar Protic | Methanol / Ethanol | Low to Moderate | Solubility decreases as alkyl chain length increases. Used as anti-solvents for recrystallization. |

| Polar Aprotic | DMSO / DMF | High | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for spectroscopic analysis (NMR). |

| Non-Polar | Hexane / Toluene | Insoluble | Lack of dipole moment prevents solvation of the ionic lattice. |

| Acidic | Acetic Acid | Soluble (Reactive) | Stronger acids will displace cyanuric acid, forming hydrazine salts of the solvent acid. |

Protocol: Gravimetric Solubility Determination

Standardized protocol for determining exact solubility limits (S) at a specific temperature (

-

Preparation: Add excess HC solid to 10 mL of the target solvent in a sealed scintillation vial.

-

Equilibration: Agitate at temperature

(e.g., 25°C) for 24 hours using an orbital shaker. -

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to

to prevent precipitation). -

Quantification:

-

Pipette exactly 5.0 mL of filtrate into a tared weighing dish.

-

Evaporate solvent under vacuum/nitrogen flow.

-

Weigh the residue.

-

-

Calculation:

Critical Note: For HC, verify the residue composition via FTIR. If the solvent boils above the dissociation temperature of HC, the hydrazine may evaporate, leaving only cyanuric acid, leading to false solubility data. HPLC quantification is preferred for this thermally unstable salt.

Stability & Thermal Decomposition

The defining characteristic of hydrazine cyanurate is its thermal instability, which is exploited to generate anhydrous hydrazine.

Thermal Decomposition Pathway

HC does not melt; it undergoes solid-state dissociation. The stability is heavily dependent on the partial pressure of hydrazine in the surrounding atmosphere.

Figure 2: Thermal decomposition pathway. The reaction

Stability Testing Protocol (ICH Q1A Aligned)

For researchers evaluating HC for long-term storage or formulation:

-

Stress Condition: Store samples at 40°C / 75% Relative Humidity (RH).

-

Timepoints: 0, 1, 3, and 6 months.

-

Assay: Dissolve sample in 1M HCl (to stabilize hydrazine) and titrate with Potassium Iodate (

) to determine hydrazine content.-

Pass Criteria: Hydrazine content decrease < 5%.

-

Failure Mode: Hydrolysis leads to hydrazine volatilization and conversion of the surface to cyanuric acid.

-

Safety & Handling

Hydrazine cyanurate combines the toxicity of hydrazine with the dust hazards of a fine powder.

-

Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen.

-

Incompatibility: Avoid contact with oxidizing agents (peroxides, nitrates) and porous metal oxides (rust), which catalyze the explosive decomposition of the hydrazine component.

-

PPE: Neoprene gloves, full-face respirator (if dust is generated), and anti-static clothing.

References

-

NASA Technical Reports Server. (1961). Thermal Decomposition of Hydrazine. (Contextual data on hydrazine stability limits). Retrieved from [Link]

-

PubChem. (n.d.). Cyanuric Acid | C3H3N3O3.[1] (Solubility baselines for the parent acid). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Toxicology and Safety of Hydrazine Cyanurate

This guide provides an in-depth analysis of the toxicological profile and safety considerations for hydrazine cyanurate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes available data to foster a comprehensive understanding of the compound's potential hazards and outlines robust protocols for its safe handling.

Executive Summary: A Compound of Inferred Hazard

Hydrazine cyanurate (CAS RN 18836-29-8) is a salt formed from the reaction of hydrazine and cyanuric acid.[1] While it has applications, for instance, in the preparation of anhydrous hydrazine, a critical gap exists in the scientific literature regarding its specific toxicological properties.[1][2] A thorough search reveals no significant acute toxicological studies specifically conducted on hydrazine cyanurate itself.[2]

Therefore, a scientifically rigorous assessment of its safety profile necessitates a detailed examination of its constituent components: hydrazine and cyanuric acid. Given that hydrazine is a well-documented and highly toxic compound, it is imperative from a safety and risk management perspective to handle hydrazine cyanurate with the same level of caution as hydrazine until specific data to the contrary becomes available. This guide is structured on this foundational principle, deriving its recommendations from the established toxicological endpoints of its parent molecules.

Deconstructing the Hazard: Toxicology of Parent Compounds

The toxicological profile of hydrazine cyanurate is best understood as a composite of the hazards associated with hydrazine and cyanuric acid.

Hydrazine: The Dominant Toxic Moiety

Hydrazine is a highly reactive, colorless liquid with a potent, ammonia-like odor.[3][4] It is classified as a hazardous substance and a probable human carcinogen, with toxicity demonstrated across multiple organ systems following inhalation, ingestion, or dermal contact.[2][3][5][6]

Acute Toxicity:

-

Systemic Effects: Acute exposure to hydrazine can induce a cascade of severe health effects, including irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in high doses, pulmonary edema, seizures, and coma.[3][5][6] Systemic toxicity can damage the liver, kidneys, and central nervous system (CNS).[5][7]

-

Dermal and Ocular Effects: The liquid is corrosive and can cause severe skin burns and dermatitis upon contact.[3][5][8] Eye exposure can lead to significant irritation and potential long-term damage.[9]

-

Neurological Effects: Hydrazine is a potent convulsant in laboratory animals.[2] It can cause CNS stimulation or depression, leading to symptoms ranging from tremors and seizures to dizziness and unconsciousness.[2][4][10] A key mechanism of its neurotoxicity is the induction of a functional pyridoxine (Vitamin B6) deficiency.[7]

Chronic Toxicity and Carcinogenicity:

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a Group B2, probable human carcinogen.[5] Animal studies have demonstrated an increased incidence of lung, nasal cavity, and liver tumors in rodents exposed to hydrazine.[5][11][12] While evidence in humans is inadequate, the animal data is sufficient to warrant extreme caution.[11] A study of workers involved in hydrazine manufacturing showed a slight, non-statistically significant increase in lung cancer cases in the highest exposure group.[11]

-

Organ Damage: Long-term exposure may lead to damage to the liver, kidneys, and red blood cells, potentially causing anemia.[4][9]

Mutagenicity and Reproductive Toxicity:

-

Mutagenicity: Hydrazine is mutagenic in various in vitro systems, including bacterial reverse mutation (Ames) tests.[13][14][15] It can cause chromosome damage both in vitro and in vivo.[13] However, some studies in mammalian cell systems have returned negative results for gene mutation, suggesting a potential non-mutagenic mechanism for its carcinogenicity.[13]

-

Reproductive Effects: Animal studies indicate that hydrazine can negatively impact the reproductive system, including decreased sperm count.[4][9]

Cyanuric Acid: A Modulator of Low Toxicity

In contrast to hydrazine, cyanuric acid demonstrates a low degree of acute toxicity.[2] Animal studies involving oral and dermal routes of exposure generally show low toxicity.[2] The primary health concern associated with high doses of cyanuric acid is kidney damage.[2] It is not considered a skin irritant, though direct eye contact may cause transient discomfort.[2]

Synthesized Toxicological Profile and Data Summary

Based on the properties of its precursors, hydrazine cyanurate should be considered a toxic substance by inhalation, ingestion, and skin contact.[2] The toxicological concerns are overwhelmingly driven by the hydrazine component.

| Toxicological Endpoint | Parent Compound | Summary of Effects | Source(s) |

| Acute Oral Toxicity | Hydrazine | Toxic if swallowed. Ingestion of less than 40 grams may be fatal or cause serious health damage in humans. | [2] |

| Acute Dermal Toxicity | Hydrazine | Toxic in contact with skin; systemic effects may result from absorption. Corrosive, causing severe burns. | [2][16] |

| Acute Inhalation Toxicity | Hydrazine | Toxic to fatal if inhaled. Causes irritation of the respiratory tract, pulmonary edema, and systemic CNS effects. | [2][3][16] |

| Carcinogenicity | Hydrazine | Probable human carcinogen (EPA Group B2). Causes lung, liver, and nasal tumors in animals. | [5][11][17] |

| Mutagenicity | Hydrazine | Mutagenic in bacterial systems; causes chromosomal damage. Evidence in mammalian systems is mixed. | [13][15] |

| Organ Toxicity | Hydrazine | Liver, kidneys, central nervous system, hematological system. | [5][7][9] |

| Organ Toxicity | Cyanuric Acid | Kidneys (at high doses). | [2] |

Mechanism of Action: The Pyridoxine Antagonism Pathway

A primary mechanism for the acute neurotoxicity of hydrazine involves its interaction with pyridoxine (Vitamin B6). This pathway is critical for understanding the rapid onset of neurological symptoms and informs the clinical approach to treatment.

Caption: Hydrazine-induced neurotoxicity pathway and the role of pyridoxine.

Hydrazine inhibits the action of pyridoxal kinase, the enzyme responsible for converting pyridoxine into its active form, pyridoxal-5'-phosphate (P5P).[7] P5P is an essential coenzyme for glutamate decarboxylase, which synthesizes the primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). The resulting depletion of GABA leads to a state of CNS hyperexcitability, manifesting as tremors, convulsions, and seizures.[2] This mechanism is the rationale for administering high doses of pyridoxine as a primary antidote for hydrazine poisoning.[7][18]

Safety, Handling, and Emergency Protocols

Given the severe potential hazards, a multi-layered approach to safety is mandatory when handling hydrazine cyanurate. All protocols should be based on the stringent requirements for handling anhydrous hydrazine.

Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step protocol must be implemented in any laboratory or research setting where hydrazine cyanurate is used.

1. Engineering Controls & Preparation:

-

Step 1.1: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or decomposition products.[16]

-

Step 1.2: Ensure an eyewash station and safety shower are immediately accessible and tested regularly.[2]

-

Step 1.3: Designate a specific area for hydrazine cyanurate work and clearly label it with appropriate hazard warnings (e.g., "Toxic," "Carcinogen Hazard").

-

Step 1.4: Keep the quantity of material on hand to the absolute minimum required for the procedure.

2. Personal Protective Equipment (PPE):

-

Step 2.1: Wear chemical splash goggles and a face shield for comprehensive eye and face protection.[2]

-

Step 2.2: Don a lab coat and consider a chemically resistant apron or coveralls for larger quantities.

-

Step 2.3: Gloves are critical. Double-gloving with a compatible material (e.g., nitrile or PVC) is recommended.[2] Check glove manufacturer's data for breakthrough times.

-

Step 2.4: For any situation with a potential for airborne dust generation that cannot be controlled by the fume hood, respiratory protection is required.[16]

3. Handling & Dispensing:

-

Step 3.1: Handle hydrazine cyanurate as a fine, crystalline powder.[2] Avoid any actions that could generate dust, such as vigorous scraping or pouring from a height.

-

Step 3.2: Use spark-proof tools and avoid heat, flames, and other ignition sources. While hydrazine cyanurate itself is stable, its decomposition products (ammonia, nitrogen) and the parent hydrazine are flammable.[9][19]

-

Step 3.3: Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[2][16]

4. Decontamination & Waste Disposal:

-

Step 4.1: At the end of the work session, decontaminate all surfaces with an appropriate solution (e.g., 10% sodium hypochlorite followed by a water rinse).

-

Step 4.2: All contaminated materials (gloves, wipes, etc.) and excess hydrazine cyanurate must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of in standard trash or down the drain.

Emergency Response Workflow

In the event of an exposure or spill, immediate and correct action is critical. The following workflow should be memorized by all personnel.

Caption: Emergency response workflow for hydrazine cyanurate incidents.

Conclusion and Recommendations

The toxicological and safety profile of hydrazine cyanurate is currently defined by a significant lack of direct experimental data. However, the well-established, severe hazards of its hydrazine component—including acute toxicity, corrosivity, and carcinogenicity—provide a clear and non-negotiable basis for its handling. All operations involving hydrazine cyanurate must be governed by the principle of treating it as equivalent in hazard to hydrazine. Researchers and institutions must prioritize robust engineering controls, diligent use of personal protective equipment, and comprehensive emergency preparedness to mitigate the substantial risks associated with this compound.

References

-

National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

-

Public Health England. (2017). Hydrazine: Incident management. GOV.UK. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

-

EMSL Analytical, Inc. (2021). Hydrazine and Potential Occupational Exposure Risks. YouTube. [Link]

-

International Agency for Research on Cancer. (1987). Hydrazine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. NCBI Bookshelf. [Link]

-

Kirkland, D., et al. (2020). In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine. Environmental and Molecular Mutagenesis, 61(8-9), 794-807. [Link]

-

Nexchem Ltd. (2015). Safety Data Sheet: HYDRAZINE HYDRATE 7.5%W/W. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

-

Acros Organics. (2018). Safety Data Sheet: Hydrazine hydrate, 100% (Hydrazine, 64%). [Link]

-

U.S. Environmental Protection Agency. (2000). Hydrazine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Public Health Statement for Hydrazines. [Link]

-

National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines - Health Effects. NCBI Bookshelf. [Link]

-

National Aeronautics and Space Administration (NASA). (1962). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. [Link]

-

Kimball, R. F. (1977). The mutagenicity of hydrazine and some of its derivatives. Mutation Research, 39(2), 111-126. [Link]

-

Matsumoto, M., et al. (2016). Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment. Regulatory Toxicology and Pharmacology, 75, 70-78. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Hydrazine. [Link]

-

Defense Technical Information Center (DTIC). (1957). Safety and Handling of Hydrazine. [Link]

-

Johnson, D. E., & Clark, D. E. (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine, 186(3-4), e344-e349. [Link]

-

Gmelin, E., et al. (2011). Thermal decomposition of hydrazine in sub- and supercritical water at 25MPa. The Journal of Supercritical Fluids, 57(2), 126-133. [Link]

-

STOP Carcinogens at Work. Hydrazine. [Link]

-

European Chemicals Agency (ECHA). Brief Profile: Hydrazine. [Link]

-

Defense Technical Information Center (DTIC). (1960). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]

-

European Chemicals Agency (ECHA). Substance Infocard: Hydrazine Monohydrate. [Link]

-

Kumar, A., et al. (2020). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 10(9), 1047. [Link]

-

Antharam, V. (2020). Quick Video: Hess's Law, the decomposition of hydrazine. YouTube. [Link]

-

European Chemicals Agency (ECHA). Substance Information: 1,1-Dimethylhydrazine. [Link]

-

Tosk, J., et al. (1979). The comparative mutagenicities of hydrazine and its mono- and di-methyl derivatives in bacterial test systems. Mutation Research, 65(4), 219-225. [Link]

-

Kimball, R. F. (1977). The mutagenicity of hydrazine and some of its derivatives. Mutation Research/Reviews in Genetic Toxicology, 39(2), 111-126. [Link]

-

Noda, A., et al. (1985). Mutagenicity and carcinogenicity of mono- and diacetyl hydrazine. Toxicology Letters, 27(1-3), 89-94. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. epa.gov [epa.gov]

- 6. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thermofishersci.in [thermofishersci.in]

- 9. nj.gov [nj.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. HYDRAZINE (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mutagenicity of hydrazine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub: are you are robot? [sci-hub.fr]

- 16. fishersci.com [fishersci.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

Methodological & Application

"laboratory scale synthesis of high-purity hydrazine cyanurate"

An Application Note for the Laboratory Scale Synthesis of High-Purity Hydrazine Cyanurate

Abstract

This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of high-purity hydrazine cyanurate. Hydrazine cyanurate is a stable, solid complex that serves as a safer and more easily handled source of anhydrous hydrazine, a critical reagent in various chemical processes, including the synthesis of pharmaceuticals and the nitridation of surfaces for thin-film growth.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for producing a high-purity final product. The protocols herein are designed for researchers, chemists, and drug development professionals who require a reliable method for preparing and verifying the quality of hydrazine cyanurate in a research setting.

Introduction and Scientific Principle

Hydrazine (N₂H₄) is a potent reducing agent and a valuable building block in organic synthesis; however, its utility is often overshadowed by its hazardous properties. Anhydrous hydrazine is volatile, highly toxic, a suspected carcinogen, and potentially explosive.[3][4] To mitigate these risks, the use of stable, solid hydrazine complexes has become an essential strategy. Hydrazine cyanurate, a 1:1 adduct of hydrazine and cyanuric acid, offers a significant advantage by providing a solid, crystalline material that decomposes upon heating to release pure hydrazine gas.[1]

The synthesis is predicated on a straightforward acid-base reaction. Cyanuric acid (1,3,5-triazine-2,4,6(1H,3H,5H)-trione) acts as a proton donor, reacting with the basic hydrazine molecule to form a stable salt, hydrazine cyanurate (C₃H₇N₅O₃).[5] The choice of solvent is critical, as it directly impacts the purity of the final product and the water content of the hydrazine evolved during its subsequent thermal decomposition.[1] This guide details a method using an organic solvent to minimize water incorporation, followed by a robust purification protocol.

Chemical Reaction Pathway

The fundamental reaction involves the combination of cyanuric acid and hydrazine.

Caption: Acid-base reaction between cyanuric acid and hydrazine.

Critical Safety Protocols and Hazard Management

WARNING: Hydrazine is acutely toxic, a suspected human carcinogen, and can be fatal if inhaled or absorbed through the skin.[3][4] All operations involving hydrazine must be conducted with rigorous adherence to safety protocols.

-

Engineering Controls: All handling of hydrazine hydrate and the synthesized hydrazine cyanurate powder must be performed inside a certified chemical fume hood with a face velocity of at least 100 fpm.[4][6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

-

Eye/Face Protection: Wear splash-proof chemical safety goggles and a full-face shield.[6]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[6]

-

Body Protection: A flame-resistant lab coat must be worn over personal clothing. Ensure cuffs are tucked into gloves.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, nitric acid), as this can lead to spontaneous ignition or explosion.[7][8]

-

Spill Response: Have a spill kit readily available containing an absorbent material suitable for hydrazine (e.g., vermiculite). Neutralize spills with a weak acid (e.g., citric acid solution) before cleanup.

-

Waste Disposal: All waste, including filtrate, contaminated gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container for disposal according to institutional and regulatory guidelines.

Materials and Reagents

High-purity starting materials are essential for a high-purity final product.

| Reagent Name | Chemical Formula | CAS Number | Required Purity | Recommended Supplier |

| Cyanuric Acid | C₃H₃N₃O₃ | 108-80-5 | ≥98% | Sigma-Aldrich |

| Hydrazine Hydrate | N₂H₄·H₂O | 7803-57-8 | 64% Solution (≥99% purity) | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 67-68-5 | Anhydrous, ≥99.9% | Fisher Scientific |

| Ethanol | C₂H₅OH | 64-17-5 | 200 Proof, Anhydrous | VWR |

| Deionized Water | H₂O | 7732-18-5 | 18.2 MΩ·cm | Millipore System |

Experimental Protocols

This process is divided into two main stages: the initial synthesis of crude hydrazine cyanurate and its subsequent purification via recrystallization.

Protocol 1: Synthesis of Crude Hydrazine Cyanurate

This protocol is adapted from methodologies designed to minimize water content in the final product.[1]

-

Reactor Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, and a thermometer.

-

Dissolution of Cyanuric Acid: Add 6.45 g (0.05 mol) of cyanuric acid to the flask, followed by 100 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Heating and Stirring: Begin stirring and gently heat the mixture to 60°C using a heating mantle to facilitate the dissolution of the cyanuric acid. The solubility of cyanuric acid is significantly higher in DMSO than in water.[9]

-

Addition of Hydrazine Hydrate: Once the cyanuric acid has completely dissolved, slowly add 2.5 mL (0.05 mol) of 64% hydrazine hydrate solution dropwise over 10 minutes using a syringe. An exothermic reaction will occur. Maintain the internal temperature below 70°C.

-

Reaction and Precipitation: Upon addition of hydrazine, a fine white precipitate of hydrazine cyanurate will begin to form immediately.[7] Continue stirring the suspension at 60°C for an additional 1 hour to ensure the reaction goes to completion.

-

Cooling and Isolation: After 1 hour, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with two 25 mL portions of cold anhydrous ethanol to remove residual DMSO and unreacted starting materials. Do not use water for washing, as this can increase the water content of the product.

-

Preliminary Drying: Allow the product to dry on the filter under vacuum for 15 minutes. The resulting material is the crude hydrazine cyanurate.

Protocol 2: Purification by Recrystallization

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of deionized water and ethanol.

-

Dissolution of Crude Product: Transfer the crude hydrazine cyanurate to a 250 mL Erlenmeyer flask. Add the 1:1 water/ethanol solvent mixture in small portions while heating the flask on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Causality Explanation: Recrystallization relies on the principle of differential solubility. Hydrazine cyanurate is more soluble in the hot solvent mixture than in the cold. Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent after the desired product has crystallized.

-

-

Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Precipitation: Once at room temperature, place the flask in an ice bath for at least 1 hour to ensure maximum recovery of the purified product.

-

Final Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities.

-

Drying: Dry the high-purity hydrazine cyanurate in a vacuum oven at 50°C overnight to a constant weight. The final product should be a fine, white crystalline powder.[7]

Characterization and Purity Assessment

To validate the synthesis and confirm the purity of the product, the following analytical methods are recommended.

| Parameter | Method | Expected Result |

| Identity | FT-IR Spectroscopy | Characteristic peaks for N-H stretching (hydrazine & cyanurate), C=O stretching (cyanurate ring), and C-N vibrations. |

| Identity & Purity | ¹H NMR (DMSO-d₆) | Peaks corresponding to the N-H protons of the cyanurate ring and the hydrazinium ion. Absence of peaks from starting materials. |

| Purity | Melting Point | Sharp melting point consistent with literature values (approx. 287°C, with decomposition).[12] |

| Trace Hydrazine | HPLC with Derivatization | For ultra-high purity applications, residual free hydrazine can be quantified using a validated HPLC method after derivatization to ensure levels are below acceptable limits (e.g., <1 ppm).[13][14][15] |

| Elemental Analysis | CHN Analysis | Experimental %C, %H, and %N values should be within ±0.4% of the theoretical values for C₃H₇N₅O₃. |

Comprehensive Experimental Workflow

The entire process from reagent preparation to final characterization is summarized in the following workflow diagram.

Caption: Workflow for the synthesis and purification of hydrazine cyanurate.

References

- Process for producing a purified hydrazine hydrate.

- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

- High Yield Hydrazine Synthesis? Sciencemadness.org.

- Synthesis, Characterization of New Tris Hydrazones based on Cyanuric Acid and Studies the Biological Activity as Antibacterial and Antifunga. Indian Journal of Forensic Medicine & Toxicology.

- Purification of waste water from hydrazine production.

- Process for the removal of impurities

- DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS.

- Hydrazine cyanurate Safety D

- Analytical methods for hydrazines.

- Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses.

- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.

- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research.

- Hydrazine cyanurate as a nitrogen source for thin nitride film growth. AIP Publishing.

- Safety and Handling of Hydrazine.

- THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS).

- A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical m

- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1). PubChem.

- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of Washington.

- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr

- Cyanuric Acid and Cyanur

- Hydrazine cyanur

- Cyanuric acid. PubChem.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. scbt.com [scbt.com]

- 3. nj.gov [nj.gov]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | C3H7N5O3 | CID 16217016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. steamforum.com [steamforum.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. scribd.com [scribd.com]

- 13. sielc.com [sielc.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Hydrazine Cyanurate (HC) as a Gas Generating Agent in Passive Safety Systems

Abstract

This application note details the synthesis, formulation, and ballistic evaluation of Hydrazine Cyanurate (HC) as a non-azide gas generating agent for automotive airbag systems. As the industry shifts away from toxic Sodium Azide (

Safety & Handling Prerequisites (Critical)

WARNING: This protocol involves the handling of Hydrazine Hydrate , a known carcinogen, corrosive agent, and highly toxic substance. It also involves the synthesis of energetic materials.

-

Engineering Controls: All synthesis steps involving hydrazine must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Butyl rubber gloves (nitrile is insufficient for prolonged hydrazine contact), chemical splash goggles, face shield, and a lab coat are mandatory.

-

Waste Disposal: Hydrazine waste must be segregated and treated with hypochlorite solution (bleach) to neutralize before disposal, strictly adhering to local hazardous waste regulations.

-

Energetic Hazards: Dried Hydrazine Cyanurate is a deflagrating agent. Grounding straps and anti-static mats must be used during powder processing.

Synthesis of Hydrazine Cyanurate (HC)

Hydrazine Cyanurate (

Reagents & Equipment

-

Cyanuric Acid (CA): >98% purity, micronized.

-

Hydrazine Hydrate: 80% or 100% solution (reagent grade).

-

Solvent: Deionized Water or Ethanol (95%).

-

Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer, vacuum filtration setup, vacuum oven.

Synthesis Protocol

-

Dissolution: Charge the 3-neck flask with 1.0 molar equivalent of Cyanuric Acid suspended in water (approx. 10 mL water per gram of CA). Heat to 60°C to facilitate partial dissolution.

-

Addition: Dropwise, add 1.05 molar equivalents of Hydrazine Hydrate. The reaction is exothermic; control addition rate to maintain temperature

.-

Note: A slight excess of hydrazine ensures complete conversion of the cyanuric acid.

-

-

Reflux: Once addition is complete, heat the mixture to reflux (100°C) for 2 hours. This ensures the formation of the stable salt crystal lattice.

-

Crystallization: Cool the solution slowly to room temperature (25°C) over 4 hours. White crystalline precipitate (HC) will form.

-

Filtration: Filter the precipitate using a Buchner funnel. Wash the cake 3x with cold ethanol to remove unreacted hydrazine.

-

Drying: Dry the product in a vacuum oven at 80°C for 6 hours.

-

QC Check: The final product should be a white, free-flowing powder. Verify purity via DSC (sharp endotherm/exotherm transition).

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Hydrazine Cyanurate salt.[1]

Formulation Strategy: The Oxidizer Balance

Pure HC has a negative oxygen balance, meaning it requires an external oxygen source to combust fully into non-toxic gases (

Oxidizer Selection

Potassium Nitrate (

Stoichiometric Calculation

The theoretical combustion reaction for a balanced HC/

-

Molar Mass HC: ~161.1 g/mol

-

Molar Mass

: 101.1 g/mol (x2 = 202.2 g) -

Mass Ratio: ~44% HC / 56%

Application Note: In practice, a slightly fuel-rich formulation (e.g., 46% HC) is often used to lower the combustion temperature (

Preparation of Propellant Pellets

-

Sieving: Sieve dried HC and

separately through a 200-mesh screen (<75 -

Mixing: Combine calculated masses in a V-blender.

-

Additives: Add 0.5% Boron Nitride or Graphite as a processing aid/lubricant.

-

Safety: Use remote operation or blast shields.

-

-

Compaction: Press the powder into cylindrical pellets (e.g., 5mm diameter, 2mm height) using a hydraulic rotary press at 400 MPa. High density is crucial for consistent burn rates.

Performance Evaluation Protocols

Thermal Stability (DSC/TGA)

Before ballistic testing, thermal behavior must be characterized to ensure the propellant won't auto-ignite under vehicle storage conditions (107°C requirement).

-

Instrument: Differential Scanning Calorimeter (DSC).[2]

-

Protocol: Heat 2mg sample from 30°C to 400°C at 10°C/min under Nitrogen.

-

Pass Criteria:

-

No significant exotherms below 200°C.

-

Sharp decomposition peak typically observed between 240°C - 290°C .

-

Closed Bomb (Ballistic) Test

This experiment measures the gas generation rate and maximum pressure, simulating airbag deployment.

-

Setup: Load 20g of pellets into a standard 60cc stainless steel closed bomb vessel.

-

Ignition: Use a standard B-KNO3 igniter (1g) initiated by an electric squib.

-

Data Acquisition: Record Pressure vs. Time (P-t) curve using piezoelectric transducers (sampling rate >100 kHz).

-

Analysis: Calculate linear burn rate (

) using Saint-Robert’s Law:

Combustion Mechanism Diagram

Figure 2: Physicochemical pathway of HC propellant combustion.

Data Presentation: HC vs. Sodium Azide

The following table highlights why HC is the superior choice for modern "green" inflators.

| Property | Sodium Azide ( | Hydrazine Cyanurate (HC) | Significance |

| Nitrogen Yield | ~65% | ~45-50% | |

| Toxicity | High (Oral | Low (Solid is stable salt) | HC improves manufacturing safety. |

| Residue | Reactive Sodium ( | Inert Slag ( | HC eliminates risk of post-crash chemical burns. |

| Decay Temp | ~400°C | ~270°C | HC ignites easier but remains stable in storage. |

| Gas Purity | High | HC gas mix is cooler due to |

References

-

Synthesis of Hydrazine Derivatives

- Organic Syntheses Procedure for Hydrazine Carboxyl

-

Thermal Decomposition

-

Thermal Decomposition of Hydrazine.[2] NASA Technical Reports Server.

-

-

Propellant Burn Rates

- Burning Rate Measurement of KNSu Propellant. Journal of Aerospace Technology and Management, 2015.

-

Airbag Gas Composition

- Air bag inflator gas compositions (P

-

Safety Standards

- Hydrazine Handling Guide. BenchChem Safety Resources.

Sources

Advanced Protocol: Hydrazine Cyanurate as a Solid-State Nitrogen Source for Thin Film Growth

[1]

Part 1: Executive Summary & Core Rationale

The "Hydrazine Paradox" in Thin Film Growth

Hydrazine (

The Problem: Anhydrous liquid hydrazine is extremely hazardous, carcinogenic, unstable, and highly flammable (flash point

The Solution: Hydrazine Cyanurate (HC) .[1][2] HC is a crystalline solid adduct of hydrazine and cyanuric acid.[1][2] It acts as a "molecular sponge," trapping hydrazine in a hydrogen-bonded lattice.[1] Upon mild heating, it releases ultra-pure, anhydrous hydrazine gas while the host molecule (cyanuric acid) remains solid.[1] This allows for the safety of a solid precursor with the reactivity of anhydrous hydrazine.

Part 2: Material Science & Mechanism[1]

Chemical Structure and Thermal Dissociation

HC is not a covalent compound but a co-crystal/salt stabilized by an extensive hydrogen-bonding network between Cyanuric Acid (CA) and Hydrazine.[1]

-

Formula:

[1] -

Behavior: The complex is stable at room temperature.

-

Process Window:

Reaction Pathway Diagram

The following diagram illustrates the selective thermal release mechanism that makes HC a viable precursor.

Caption: Thermal dissociation pathway of Hydrazine Cyanurate showing selective release of reactive N2H4 gas while retaining Cyanuric Acid residue.[1]

Part 3: Synthesis Protocol (Anhydrous Grade)

Objective: Synthesize HC with minimal water content. Standard aqueous synthesis results in ~10% water contamination in the evolved gas, which oxidizes thin films.[1] This protocol uses Dimethyl Sulfoxide (DMSO) to ensure anhydrous conditions.[1]

Reagents & Equipment

-

Cyanuric Acid (CA): >98% purity, anhydrous.[1]

-

Hydrazine Hydrate: 100% (or anhydrous hydrazine if available/permitted).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade.[1]

-

Wash Solvent: Ethanol or Isopropanol (Electronic Grade).[1]

-

Equipment: Round-bottom flask, reflux condenser, N2 atmosphere glovebox (optional but recommended), vacuum filtration setup.

Step-by-Step Synthesis

-

Dissolution: Dissolve Cyanuric Acid in DMSO at

under stirring. Ensure complete dissolution.-

Ratio: ~10 g CA per 100 mL DMSO.[1]

-

-

Addition: Add Hydrazine Hydrate dropwise to the CA/DMSO solution.

-

Stoichiometry: Add a slight molar excess (1.1:1) of hydrazine to ensure full complexation.[1]

-

Observation: A white precipitate (HC) will begin to form immediately as HC is less soluble in DMSO than the reactants.

-

-

Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours) to promote large crystal growth. Stirring should be gentle.[1]

-

Filtration: Filter the white solid using a vacuum Buchner funnel.

-

Washing (Critical): Wash the precipitate thoroughly with Ethanol.[1]

-

Drying: Dry the powder in a vacuum oven at

for 12 hours.-

Note: Do not exceed

to prevent premature loss of hydrazine.[1]

-

Part 4: Thin Film Deposition Protocol (CVD/ALD)

Source Delivery System

Unlike liquid bubblers, HC requires a solid source sublimer (or "vaporizer").[1]

-

Vessel: Stainless steel canister with high-conductance valves.[1]

-

Packing: Load HC powder loosely; do not pack tight to allow gas percolation.[1] Use quartz wool filters at the outlet to prevent particle transport.

-

Carrier Gas: High-purity Argon or Nitrogen (

).[1]

Deposition Parameters (Example: GaN or TiN)

| Parameter | Setting | Rationale |

| Source Temp ( | Sufficient vapor pressure of | |

| Line Temp ( | Prevent condensation of | |

| Substrate Temp ( | Low-temp growth window enabled by hydrazine reactivity.[1] | |

| Reactor Pressure | 0.1 - 1.0 Torr | Standard LPCVD/ALD regime.[1] |

| Carrier Flow | 50 - 200 sccm | Sweeps evolved |

Experimental Workflow

-

Pre-Bake: Before deposition, heat the source vessel to